Z-LEHD-fmk

Vue d'ensemble

Description

Z-LEHD-fmk est un composé synthétique connu pour son rôle d'inhibiteur irréversible et perméable aux cellules de la caspase-9, une enzyme impliquée dans la voie de l'apoptose. Ce composé est largement utilisé dans la recherche scientifique pour étudier l'apoptose et les processus cellulaires associés .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

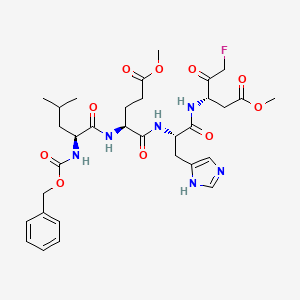

Z-LEHD-fmk est synthétisé par une série de réactions de couplage peptidique. Les étapes clés impliquent le couplage d'une séquence peptidique avec un groupe fluorométhylcétone (fmk). La séquence peptidique comprend généralement la leucine, l'acide glutamique, l'histidine et l'acide aspartique. Le produit final est O-méthylé en position P1 sur l'acide aspartique pour améliorer la stabilité et la perméabilité cellulaire .

Méthodes de production industrielle

La production industrielle de this compound implique des techniques de synthèse peptidique à grande échelle. Le processus comprend la synthèse peptidique en phase solide (SPPS) suivie d'une purification par chromatographie liquide haute performance (HPLC). Le composé est ensuite lyophilisé et stocké sous forme de poudre .

Analyse Des Réactions Chimiques

Types de réactions

Z-LEHD-fmk subit principalement des réactions de substitution en raison de la présence du groupe fluorométhylcétone. Il peut également participer à des réactions d'hydrolyse dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols.

Réactions d'hydrolyse : Se produisent en présence d'eau et dans des conditions légèrement acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés et des fragments hydrolysés du composé d'origine .

Applications de la recherche scientifique

This compound est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Pour étudier l'inhibition de la caspase-9 et ses effets sur la stabilité des peptides.

Biologie : Pour étudier le rôle de la caspase-9 dans l'apoptose et les voies de signalisation cellulaire.

Industrie : Dans le développement de tests d'apoptose et de plateformes de criblage de médicaments.

Mécanisme d'action

This compound exerce ses effets en se liant de manière irréversible au site actif de la caspase-9, inhibant ainsi son activité. Cette inhibition empêche le clivage des substrats en aval impliqués dans la voie de l'apoptose. La O-méthylation du composé en position P1 améliore sa stabilité et sa perméabilité cellulaire, ce qui lui permet d'inhiber efficacement la caspase-9 dans les cellules .

Applications De Recherche Scientifique

Neuroprotection in Spinal Cord Injury

Study Overview:

A study investigated the neuroprotective effects of Z-LEHD-fmk in a rat model of spinal cord injury (SCI). The study was designed to assess how the inhibition of caspase-9 affects neuronal survival and functional recovery post-injury.

Methodology:

- Subjects: Fifty-four Wistar albino rats divided into three groups:

- Group 1: Sham-operated controls

- Group 2: Trauma-only controls

- Group 3: Trauma combined with this compound treatment (0.8 µM/kg)

- Injury Induction: Spinal cord injury was induced using a weight-drop technique.

- Assessment Methods: Evaluated through terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling staining and light/electron microscopy at 24 hours and 7 days post-injury.

Findings:

- At 24 hours post-injury, the mean apoptotic cell count in Group 2 was significantly higher than in Group 3 (90.25 ± 2.6 vs. 50.5 ± 1.9; p < 0.05).

- At 7 days post-injury, the corresponding counts were also significantly lower in the treated group (49 ± 2.1 vs. 17.7 ± 2.6; p < 0.05).

- This compound treatment resulted in protection of neurons, glia, myelin, axons, and intracellular organelles, indicating its potential for enhancing recovery after SCI .

Effects on Liver Injury

Study Overview:

Another study explored the impact of this compound on acute liver injury induced by carbon tetrachloride (CCl4). The aim was to understand how caspase-9 inhibition influences liver cell survival during acute damage.

Methodology:

- Subjects: Mice treated with CCl4 to induce liver injury.

- Treatment Groups: Mice were co-treated with this compound (3 mg/kg) alongside CCl4.

Findings:

- Co-treatment with this compound exacerbated hepatic necrosis and inflammation compared to CCl4 treatment alone.

- Serum alanine aminotransferase (ALT) levels increased significantly with this compound treatment, indicating aggravated liver damage.

- The study concluded that inhibition of caspase-9 might hinder protective autophagy mechanisms during acute liver injury .

Cancer Research Applications

Study Overview:

this compound has been investigated for its role in cancer cell apoptosis modulation, particularly concerning tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

Methodology:

The research focused on human cancer cell lines exposed to TRAIL in the presence of this compound.

Findings:

- Some cancer cell lines were protected from TRAIL-induced apoptosis by this compound, suggesting that caspase-9 plays a significant role in mediating death signals in these cells.

- The study highlighted that while normal liver cells could be protected from TRAIL-induced apoptosis by this compound, certain cancer cells remained sensitive to TRAIL even with caspase inhibition .

Data Summary Table

Mécanisme D'action

Z-LEHD-fmk exerts its effects by irreversibly binding to the active site of caspase-9, thereby inhibiting its activity. This inhibition prevents the cleavage of downstream substrates involved in the apoptosis pathway. The compound’s O-methylation at the P1 position enhances its stability and cell permeability, allowing it to effectively inhibit caspase-9 within cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-IETD-fmk : Un inhibiteur de la caspase-8.

Z-VAD-fmk : Un inhibiteur pan-caspase.

Z-FA-fmk : Un inhibiteur de contrôle sans cible caspase spécifique

Unicité

Z-LEHD-fmk est unique en raison de sa sélectivité pour la caspase-9 et de sa capacité à protéger les cellules normales tout en permettant la mort des cellules cancéreuses. Cette inhibition sélective en fait un outil précieux dans la recherche sur l'apoptose et les applications thérapeutiques potentielles .

Activité Biologique

Z-LEHD-fmk is a potent and irreversible inhibitor of caspase-9, a critical enzyme in the apoptosis pathway. This compound has garnered attention for its ability to selectively inhibit apoptosis in certain cell types while protecting normal cells, making it a valuable tool in cancer research and potential therapeutic applications.

Caspase-9 is an initiator caspase activated in response to apoptotic signals, particularly those involving the mitochondrial pathway. This compound binds irreversibly to caspase-9, preventing its activation and subsequent cleavage of downstream effector caspases such as caspase-3 and caspase-7. This inhibition alters the cellular response to apoptotic stimuli, particularly in the context of cancer therapy.

Key Findings from Research Studies

-

Protection of Normal Cells :

- In studies involving human liver cells, this compound demonstrated protective effects against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This suggests that this compound can selectively protect normal cells while allowing cancer cells to undergo apoptosis when exposed to TRAIL .

-

Effect on Cancer Cell Lines :

- In experiments with HCT116 (human colon cancer) and 293 (human embryonic kidney) cell lines, this compound inhibited TRAIL-mediated apoptosis effectively. The compound allowed for the preservation of cell viability in these sensitive cell lines while promoting cell death in other TRAIL-sensitive cancer lines .

- In Vivo Studies :

- Comparative Efficacy :

Data Table: Summary of Biological Activity

Case Study 1: Neuroprotection in Spinal Cord Injury

In a controlled study on adult male Wistar albino rats with induced spinal cord injury, this compound was administered intravenously at a dosage of 0.8 mM/kg. Results indicated a significant reduction in apoptotic cells and protection of neuronal structures observed through electron microscopy. The treated group exhibited enhanced recovery compared to controls, demonstrating the compound's potential for neuroprotective strategies .

Case Study 2: Cancer Cell Selectivity

In a comparative analysis involving multiple cancer cell lines (including SW480 and H460), this compound was shown to selectively inhibit apoptosis in normal cells while allowing certain cancer cells to undergo programmed cell death when exposed to TRAIL. This selectivity may enhance therapeutic windows for future clinical applications targeting malignancies without harming normal tissues .

Propriétés

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRKBEPGVHOXSV-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.